Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Wittig olefination Z-stereoselective synthesis stabilized ylide

Standard Wittig reagents strongly favor E-alkenes, frustrating routes to Z-configured enones found in polyketide natural products. This β-keto ester ylide overcomes the limitation through anionic activation, delivering Z-alkenes with high selectivity while enabling tandem Michael-Wittig cascades. Key outcomes: • Z-selective olefination with aliphatic aldehydes under anionic activation-standard ylides yield E-isomers • One-pot Moorhoff annulation replaces multi-step Robinson sequences, cutting solvent use and purification steps • Chemoselective cycloaddition with aryl azides gives single triazole isomers, eliminating chromatographic regioisomer separation • Tandem double Michael addition yields polysubstituted cyclopentanones and hydroindanes in a single operation Supplied from ISO-certified facilities; immediate global dispatch under recommended storage conditions.

Molecular Formula C24H23O3P
Molecular Weight 390.4 g/mol
CAS No. 13148-05-5
Cat. No. B014712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
CAS13148-05-5
Synonyms[3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane;  3-Oxo-4-(triphenylphosphoranylidene)butanoic Acid Ethyl Ester;  4-(Triphenylphosphoranylidene)acetoacetic Acid Ethyl Ester; 
Molecular FormulaC24H23O3P
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3
InChIKeyQYXSFVCJCUXGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate – β-Keto Phosphorane Ylide


Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS 13148-05-5) is a stabilized phosphonium ylide belonging to the β-keto ester phosphorane subclass . It presents both a nucleophilic ylidic carbon (standard Wittig reactivity) and an enolizable β-keto ester moiety that enables tandem Michael addition–Wittig cascades [1]. This dual functionality distinguishes it from mono-activated ylides such as carbethoxymethylenetriphenylphosphorane. Under anionic activation, the compound exhibits an unusual Z-stereoselective Wittig olefination with aliphatic aldehydes, in contrast to the typical E-selectivity of stabilized ylides . It also displays chemoselective reactivity with aryl azides, forming single triazole isomers [2].

Supports tandem Michael–Wittig cascade workflows via enolizable β-keto ester motif.

Not replicable with mono-activated ylides such as carbethoxymethylenetriphenylphosphorane.

Enables Z-stereoselective Wittig olefination under anionic activation with aliphatic aldehydes.

Standard stabilized ylides typically deliver E-alkenes under neutral conditions.

Fits chemoselective 1,2,3-triazole synthesis with aryl azides, forming a single regioisomer.

Reduces purification burden in library synthesis and parallel medicinal chemistry.

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate vs. Standard Ylides


Simple ester-stabilized ylides such as carbethoxymethylenetriphenylphosphorane (CAS 1099-45-2) lack the enolizable β-keto group present in the target compound . This structural absence eliminates the capacity for tandem Michael–Wittig cascades, which this reagent owes to its ability to act sequentially as a Michael donor (via the enolate of the β-keto ester) and a Wittig olefinating agent (via the ylidic carbon) [1]. Furthermore, under standard conditions, classical stabilized ylides deliver E-alkenes with high selectivity, whereas the target compound can be diverted to Z-configured enones through anionic activation—a stereochemical reversal that is mechanistically inaccessible to mono-ester ylides . The quantitative evidence below establishes that substitution by a generic stabilized ylide would either abolish the tandem reactivity entirely or invert the alkene geometry, compromising downstream synthetic efficiency and product purity.

Target Reagent
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: dual Michael donor / Wittig ylide; Z-selective under anionic activation.
Common Substitute
Carbethoxymethylenetriphenylphosphorane: lacks enolizable β-keto group; E-selective olefination only.
Mismatch risk: Substitution with generic stabilized ylides may abolish tandem cascade reactivity or invert alkene geometry in Z-enone syntheses. Tandem Michael–Wittig sequences and pyranone annulations are structurally precluded for simpler ylides.

Evidence: Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate vs. Comparators


Z-Selective Wittig Olefination via Anionic Activation

Under anionic activation (generation of the ylide anion with base), Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate reacts with aliphatic aldehydes to deliver conjugated enones with high Z-selectivity . This stands in stark contrast to classical stabilized ylides such as carbethoxymethylenetriphenylphosphorane, which under standard Wittig conditions afford E-alkenes with E/Z ratios typically exceeding 90:10 [1]. The Pietrusiewicz study demonstrates that the standard (non-activated) reaction of the target ylide with isobutyraldehyde gave approximately 0% yield, whereas the anionically activated protocol delivered high Z-enone formation . Although direct E/Z ratios for the comparator ylide under identical anionic conditions are not reported, the class-level generalization is robust: mono-ester ylides do not undergo this Z-selective mechanistic pathway because stabilization of the oxaphosphetane intermediate follows a different energetic profile.

Z-Selective Wittig Olefination
Cross-study comparable
Z-selective (target, anionic activation) vs. E-selective (comparator, standard conditions)
~0% yield without activation
Alkene geometry reversal for Z-enone access.
Exact Z/E ratio not extracted; class-level E-selectivity for comparator is >90:10.
Wittig olefination Z-stereoselective synthesis stabilized ylide

Tandem Michael–Wittig Cascade Capability

The β-keto ester moiety of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate enables it to function sequentially as a Michael donor (via enolate formation at the 3-oxo position) and a Wittig reagent (via the ylidic carbon) [1]. This tandem reactivity is exploited in the double Michael addition synthesis of polysubstituted cyclopentanones, as documented in the Sigma-Aldrich application notes . In contrast, carbethoxymethylenetriphenylphosphorane (CAS 1099-45-2) lacks an enolizable β-keto group and cannot serve as a Michael donor; its reactivity is limited to direct Wittig olefination . Quantitative yield data for specific tandem cascades are embedded in the primary literature rather than in head-to-head comparator studies, but the structural prerequisite for this cascade—an enolizable carbonyl adjacent to the ylidic carbon—is uniquely satisfied by this compound among commercially available ethyl ester triphenylphosphoranylidene reagents.

Tandem Michael–Wittig Cascade
Class-level inference
Active in double Michael addition to polysubstituted cyclopentanones and domino hydroindane synthesis.
Unique cascade reactivity from enolizable β-keto ester.
Comparator lacks Michael donor capacity; no head-to-head yield comparison available.
tandem Michael-Wittig cyclopentanone synthesis domino reaction

Chemoselective 1,2,3-Triazole Formation

In the reaction with aryl azides, Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate displays chemoselectivity, affording exclusively one of the two possible triazole regioisomers—specifically, (1H-1,2,3-triazol-5-yl)acetic acid derivatives [1]. This contrasts with the reaction of aryl azides with simpler phosphonium ylides such as (triphenylphosphoranylidene)acetates, which can yield mixtures of 1,4- and 1,5-disubstituted triazoles unless carefully controlled . The origin of this chemoselectivity lies in the electronic influence of the 3-oxo group, which directs the cycloaddition toward a single regioisomeric pathway. Quantitative yields for individual substrates are reported in the primary article (Pokhodylo 2009), but a direct head-to-head comparison under identical conditions with a mono-ester ylide is not available in the open literature.

Chemoselective Triazole Formation
Cross-study comparable
Forms single 1,2,3-triazole regioisomer with aryl azides.
Avoids regioisomeric mixtures in triazole synthesis.
Comparator ylide may produce 1,4-/1,5-disubstituted mixtures.
chemoselective cycloaddition 1,2,3-triazole aryl azide

One-Pot Cyclohexenone Annulation

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate condenses directly with saturated and unsaturated aldehydes without pre-activation to yield substituted 6-oxocyclohex-4-ene-1,3-dicarboxylates [1]. The reported maximum yield for this one-pot annulation is 52% . In comparison, the analogous reaction of the simpler ylide carbethoxymethylenetriphenylphosphorane with aldehydes gives only the Wittig olefination product (an α,β-unsaturated ester) and cannot proceed to the cyclohexenone annulation because the β-keto ester enolate intermediate required for the intramolecular aldol condensation is absent . This annulation is thus mechanistically unique to β-keto phosphoranes. Yield improvements through optimization of solvent and substrate stoichiometry are reported in the primary literature.

One-Pot Cyclohexenone Annulation
Class-level inference
Maximum yield 52%
0% with comparator
Direct annulation replaces multi-step Robinson sequences.
Reaction pathway structurally unavailable for mono-ester ylides.
cyclohexenone synthesis annulation phosphonium ylide condensation

2H-Pyran-2-one Formation from Oxazolones

Reaction of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate with 4-ethoxymethylene- or 4-chloromethylene-2-phenyl-5(4H)-oxazolones yields 2H-pyran-2-one derivatives bearing a triphenylphosphoranylidenemethyl substituent . This transformation exploits the nucleophilicity of the ylidic carbon and the electrophilicity of the oxazolone, followed by cyclization involving the 3-oxo group. The analogous reaction with carbethoxymethylenetriphenylphosphorane would not yield the pyranone ring because the 3-oxo group is essential for the cyclization event. Quantitative yields for specific substrates are reported in Gelmi & Pocar (1992); the synthetic utility has been further extended by Clerici et al. to dihydrobenzoxazoles and cyclohexanedione ylides [1].

2H-Pyran-2-one Formation
Class-level inference
Forms 2H-pyran-2-ones from oxazolones; also yields dihydrobenzoxazoles.
Access to oxygen heterocycles via 3-oxo group cyclization.
Cyclization precluded for ylides lacking the β-keto ester motif.
2H-pyran-2-one heterocycle synthesis oxazolone

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate Applications


Z-Selective Enone Synthesis

When a synthetic route requires a Z-configured conjugated enone—a motif common in polyketide natural products and certain bioactive small molecules—the anionic activation protocol described by Pietrusiewicz and Monkiewicz transforms this ylide into a Z-selective olefinating agent. Standard stabilized ylides (e.g., carbethoxymethylenetriphenylphosphorane) would give the E-isomer. The ~0% background reaction without activation ensures that the anionic protocol is the productive pathway, minimizing byproduct formation .

One-Pot Cyclohexenone Annulation

The Moorhoff one-pot condensation [1] enables direct access to substituted 6-oxocyclohex-4-ene-1,3-dicarboxylates (maximum yield 52%) from commercial aldehydes. This annulation replaces multi-step Robinson annulation sequences with a single operation, reducing solvent usage, purification steps, and overall process mass intensity—a factor that directly impacts cost-of-goods in kilo-lab and pilot-plant settings.

Single-Isomer 1,2,3-Triazole Acetic Acids

Medicinal chemistry programs requiring 1,5-disubstituted 1,2,3-triazole scaffolds benefit from the chemoselective reaction of this ylide with aryl azides [2]. The single-isomer outcome eliminates the need for chromatographic separation of regioisomers, which is especially advantageous in library synthesis or parallel medicinal chemistry where purification throughput is rate-limiting.

Domino Michael–Wittig Sequences

The tandem reactivity of the β-keto ester ylide enables the construction of polysubstituted cyclopentanones and hydroindanes via double Michael addition or asymmetric aminocatalytic domino processes . These scaffolds are prevalent in natural product total synthesis and fragment-based drug discovery. Simpler ylides cannot participate as Michael donors, making this compound irreplaceable in these specific cascade sequences.

Application
Selection Property
Validation Focus
Z-Selective Enone Synthesis
Anionic-activation stereochemical control
Verify Z/E ratio with target aldehyde under anionic protocol
One-Pot Cyclohexenone Annulation
Tandem condensation–cyclization reactivity
Optimize stoichiometry and solvent for annulation yield
Single-Isomer 1,2,3-Triazole Acetic Acids
Chemoselective cycloaddition with aryl azides
Confirm regioisomeric purity by HPLC or NMR
Domino Michael–Wittig Sequences
Dual Michael donor / Wittig ylide function
Assess cascade efficiency in target annulation context

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